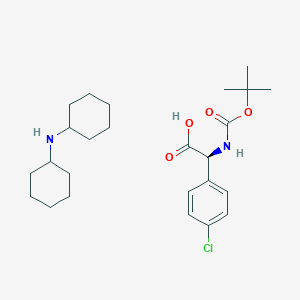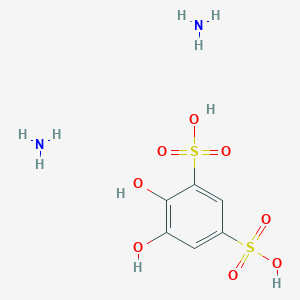
Ethyl 2-((2-nitrilo-2-(phenylsulfonyl)vinyl)amino)-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((2-nitrilo-2-(phenylsulfonyl)vinyl)amino)-2-phenylacetate, or E2N2PVA, is an organosulfur compound and a derivative of phenylacetate. It is a white, crystalline solid with a melting point of 145-148°C. It is used as a reagent in a variety of synthetic and biological processes, including the synthesis of pharmaceuticals, the preparation of organosulfur compounds, and the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
E2N2PVA has several applications in scientific research. It is used as a reagent for the synthesis of organosulfur compounds, including thiols, disulfides, and sulfonamides. It is also used in the synthesis of pharmaceuticals, such as antifungal, antiviral, and antineoplastic agents. In addition, E2N2PVA is used to study biochemical and physiological processes, such as enzyme kinetics, signal transduction pathways, and protein-protein interactions.
Mecanismo De Acción
E2N2PVA acts as a reagent in the synthesis of organosulfur compounds, pharmaceuticals, and various biochemical and physiological processes. It acts as a nucleophile and is capable of reacting with electrophiles, such as carbonyl groups, to form new bonds. In addition, it can act as a leaving group, allowing for the formation of a new bond by another nucleophile.
Biochemical and Physiological Effects
E2N2PVA has been used to study the biochemical and physiological effects of various compounds. It has been used to study the effects of thiols, disulfides, and sulfonamides on protein-protein interactions, enzyme kinetics, and signal transduction pathways. In addition, it has been used to study the effects of antifungal, antiviral, and antineoplastic agents on cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using E2N2PVA in laboratory experiments is its ability to react with a variety of electrophiles, allowing for the synthesis of a wide range of organosulfur compounds and pharmaceuticals. In addition, it can be used to study the biochemical and physiological effects of various compounds. However, there are some limitations to using E2N2PVA in laboratory experiments. It is a relatively unstable compound, and its reaction with electrophiles can be slow. In addition, it is not soluble in many organic solvents, making it difficult to use in some experiments.
Direcciones Futuras
The use of E2N2PVA in laboratory experiments is likely to increase in the future. It is a versatile reagent that can be used for the synthesis of a wide range of organosulfur compounds and pharmaceuticals. In addition, it can be used to study the biochemical and physiological effects of various compounds. Future research may focus on developing more efficient and stable methods for synthesizing E2N2PVA, as well as developing methods for using it in more complex laboratory experiments.
Métodos De Síntesis
E2N2PVA is synthesized through a two-step process. The first step is the reaction of ethyl phenylacetate with sodium nitrite to form ethyl nitroso-2-phenylacetate. The second step is the reaction of the nitroso compound with sodium phenylsulfinate to form the desired product, E2N2PVA.
Propiedades
IUPAC Name |
ethyl 2-[[(Z)-2-(benzenesulfonyl)-2-cyanoethenyl]amino]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-2-25-19(22)18(15-9-5-3-6-10-15)21-14-17(13-20)26(23,24)16-11-7-4-8-12-16/h3-12,14,18,21H,2H2,1H3/b17-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGJCTDSJVKEOG-VKAVYKQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)NC=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C1=CC=CC=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]Ru(II) dichloride](/img/structure/B6313753.png)
![Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98%](/img/structure/B6313759.png)

![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(methylsulfonyl)amino]propanoate, 97%](/img/structure/B6313783.png)
![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate, 97%](/img/structure/B6313791.png)








